molecular formula C15H14N4O3S B2673909 (Z)-methyl 2-(2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1173539-41-7

(Z)-methyl 2-(2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2673909
CAS No.: 1173539-41-7
M. Wt: 330.36
InChI Key: IOKLEWNJPPSKQE-NXVVXOECSA-N
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Description

(Z)-methyl 2-(2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that features a pyrazole ring, a benzo[d]thiazole moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Synthesis of the benzo[d]thiazole moiety: This involves the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

    Coupling of the pyrazole and benzo[d]thiazole units: This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the desired imine linkage.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the imine or ester functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the ester or imine sites using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or imines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new ligands for catalysis or as a precursor for the synthesis of heterocyclic compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, and its derivatives could be optimized for improved efficacy and safety.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. For example, it might be incorporated into polymers or coatings to enhance their performance.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays and cellular assays.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-(1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
  • Ethyl 2-(2-(1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
  • Methyl 2-(2-(1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)propanoate

Uniqueness

(Z)-methyl 2-(2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is unique due to its specific structural features, such as the (Z)-configuration and the presence of both pyrazole and benzo[d]thiazole moieties. These features may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[2-(1-methylpyrazole-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-18-8-7-10(17-18)14(21)16-15-19(9-13(20)22-2)11-5-3-4-6-12(11)23-15/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKLEWNJPPSKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N=C2N(C3=CC=CC=C3S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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